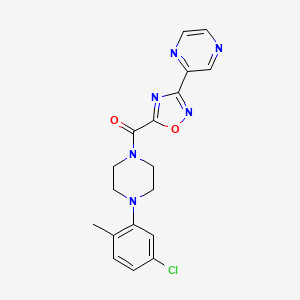

![molecular formula C17H19F3N6 B3017931 4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097857-09-3](/img/structure/B3017931.png)

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their pharmacological properties. In one study, a series of 22 new 4-piperazinopyrimidines were synthesized, which included a methylthio substituent at the 5 position of the pyrimidine ring. These compounds were obtained through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, resulting in the separation of isomers . Another research effort led to the identification of a potent kinase inhibitor, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), from a set of over 150 novel cyano pyridopyrimidine compounds. The synthesis of this compound was part of a broader effort to develop multikinase inhibitors with low toxicity profiles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The compounds synthesized in the first study possess a methylthio group at the 5 position, which is likely to influence their interaction with biological targets . The compound 7x, mentioned in the second study, has a complex structure featuring a pyridopyrimidine core with a piperazin-1-yl group and a phenylamino substituent, which contributes to its potent inhibitory activity against specific kinases .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often include nucleophilic substitution. In the first study, the reaction between 2,4,6-trichloropyrimidine and amines led to the formation of new 4-piperazinopyrimidines . Another study on the transformation of heterocyclic compounds revealed that the conversion of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine occurs without the involvement of bicyclic intermediates, suggesting a direct ring-opening mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their pharmacological effects. The compounds from the first study displayed a range of properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The compound 7x from the second study showed potent in vitro cytotoxicity against tumor cells and in vivo tumor regression, which is indicative of its physical and chemical characteristics that allow it to interact effectively with kinase targets .

Case Studies and Pharmacological Properties

The selected compounds from the first study were chosen for clinical investigations based on their powerful antiemetic activity . The compound 7x was highlighted for its ability to induce apoptosis in tumor cells at nanomolar concentrations and its potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, which was confirmed through in vitro and in vivo studies . These case studies demonstrate the potential therapeutic applications of pyrimidine derivatives and the importance of their synthesis and structural analysis in drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed synthetic pathways for creating a broad range of pyrimidine derivatives, including those with piperazine substitutions similar to the compound . These pathways often involve nucleophilic substitution reactions and are aimed at producing compounds with potential biological activities. For example, the synthesis of pyrimidin-piperazine derivatives has been optimized to explore their pharmacological profiles, including antiemetic and anti-inflammatory properties, without focusing on specific drug usage or dosages (Mattioda et al., 1975); (Sondhi et al., 2007).

Pharmacological Screening and Potential Therapeutic Applications

Several studies have reported on the pharmacological screenings of pyrimidine derivatives, highlighting their diverse biological activities. For instance, derivatives have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties, demonstrating the chemical versatility and potential therapeutic applications of these compounds (El‐mahdy & Abdel-Rahman, 2011); (Amr et al., 2008).

Interaction with Biological Molecules

The interactions of pyrimidine derivatives with DNA and their implications for anticancer activity have been a subject of research. Studies have examined how these compounds bind to DNA, suggesting their potential utility in amplifying the effects of existing anticancer drugs through mechanisms such as intercalation or groove binding (Wilson et al., 1990).

Molecular Docking and Structure-Activity Relationship Analysis

Research has also focused on understanding the binding affinities of pyrimidine derivatives to various receptors through molecular docking studies. These studies help elucidate the structural requirements for activity at a molecular level, facilitating the design of more effective compounds. For example, the synthesis and analysis of estrogen receptor-binding affinities of certain pyrimidine-piperazine derivatives provide insights into their potential anti-proliferative activities (Parveen et al., 2017).

Eigenschaften

IUPAC Name |

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6/c1-11-23-14(17(18,19)20)9-16(24-11)26-6-4-25(5-7-26)15-8-13(12-2-3-12)21-10-22-15/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRFZGQYDLFTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3017850.png)

![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)

![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)

![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)

![(2,6-Difluorophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3017864.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B3017865.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)